molecular formula C14H17N5O3S B5603946 4-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID

4-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID

Cat. No.: B5603946
M. Wt: 335.38 g/mol
InChI Key: IPUBATLPLYJJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid is 335.10521059 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

The compound "4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid" and its analogs have been reported to act as reversible luminescent sensors for the detection of cyanide and mercury ions. These imidazole derivatives demonstrate selective sensing towards CN- ions, resulting in the quenching of fluorescence, with potential applications in environmental monitoring and safety assessments (Emandi et al., 2018).

Dye-Sensitized Solar Cells

Research on organic sensitizers for application in dye-sensitized solar cells (DSSCs) has led to the design of a novel donor-acceptor-π-bridge-acceptor (D-A-π-A) dye incorporating a triphenylamine segment and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid. This dye shows promise for enhancing the efficiency of DSSCs, demonstrating the potential of such compounds in renewable energy technologies (Ferdowsi et al., 2018).

Photoluminescence and Coordination Chemistry

Studies on lanthanide coordination polymers using aromatic carboxylate ligands have explored their photophysical properties and potential applications in optical devices. The research indicates that such compounds, including 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid derivatives, exhibit highly efficient luminescence, which could be leveraged in the development of new materials for lighting and display technologies (Raphael et al., 2012).

Antitumor Activity

The compound "4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid" has shown anticancer potentiality against breast and kidney cancer cells by inducing apoptosis through the upregulation of PTEN. This suggests its potential application in cancer therapy and highlights the importance of further research in drug development and medicinal chemistry (Siddharth et al., 2013).

Properties

IUPAC Name

4-[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-14(2,3)15-11(20)8-23-13-16-17-18-19(13)10-6-4-9(5-7-10)12(21)22/h4-7H,8H2,1-3H3,(H,15,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBATLPLYJJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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